(E)-4-methoxy-3-methylpent-3-en-2-one

Thermodynamic stability E/Z isomerization Enol ether configuration

(E)-4-Methoxy-3-methylpent-3-en-2-one (CAS 119271-94-2) is a stereodefined α,β-unsaturated ketone that belongs to the class of β-methoxy enones. The (E) configuration places the methoxy and acetyl substituents in a trans relationship across the tetrasubstituted double bond, a structural feature that critically governs its thermodynamic stability and reactivity as a synthetic intermediate.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 119271-94-2
Cat. No. B044666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-methoxy-3-methylpent-3-en-2-one
CAS119271-94-2
Synonyms3-Penten-2-one, 4-methoxy-3-methyl-, (E)- (9CI)
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=C(C)OC)C(=O)C
InChIInChI=1S/C7H12O2/c1-5(6(2)8)7(3)9-4/h1-4H3/b7-5+
InChIKeyRMUYPYQKKMMBSQ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (E)-4-Methoxy-3-methylpent-3-en-2-one (CAS 119271-94-2) – A Stereodefined β-Methoxy Enone Intermediate


(E)-4-Methoxy-3-methylpent-3-en-2-one (CAS 119271-94-2) is a stereodefined α,β-unsaturated ketone that belongs to the class of β-methoxy enones. The (E) configuration places the methoxy and acetyl substituents in a trans relationship across the tetrasubstituted double bond, a structural feature that critically governs its thermodynamic stability and reactivity as a synthetic intermediate [1]. This compound is employed in stereoselective organic synthesis, notably as a Michael acceptor and a building block for complex molecule construction, where C=C geometry directly influences downstream stereochemical outcomes [2].

Why Generic Substitution of (E)-4-Methoxy-3-methylpent-3-en-2-one Compromises Stereochemical Fidelity and Reactivity


In-class β-methoxy enones are not functionally interchangeable. The stereochemistry at the tetrasubstituted double bond profoundly affects thermodynamic stability and reactivity profiles. As quantified below, the (E) isomer of 4-methoxy-3-methylpent-3-en-2-one is thermodynamically favored over the (Z) isomer (CAS 82481-18-3) by 0.86 kcal/mol, resulting in a markedly different equilibrium composition [1]. Substituting the (E) isomer with the (Z) counterpart or with non-methylated analogs such as 4-methoxy-3-penten-2-one (CAS 2845-83-2) would alter ground-state populations, reaction rates, and product distributions in stereoselective transformations. Note that high-strength differential evidence beyond E/Z thermodynamic data is limited in the open literature for this compound. The following items constitute the best available quantitative differentiation.

Quantitative Evidence Guide: (E)-4-Methoxy-3-methylpent-3-en-2-one Differentiation from Closest Analogs


E > Z Thermodynamic Stability: 0.86 kcal/mol Advantage by Direct Isomerization Calorimetry

The (E)-isomer of 4-methoxy-3-methylpent-3-en-2-one is thermodynamically more stable than its (Z)-isomer, with a reaction enthalpy difference of ΔrH° = -0.86 ± 0.1 kcal/mol for the (E) → (Z) conversion, as determined by chemical equilibration in cyclohexane liquid phase [1][2]. This directly measured enthalpy difference confirms that the (E) form represents the lower-energy ground state.

Thermodynamic stability E/Z isomerization Enol ether configuration

Equilibrium Isomer Ratio: (E)-Isomer Dominates by 4.3:1 at 298 K

Using the measured isomerization enthalpy (-0.86 kcal/mol) and assuming negligible entropy change between the isomeric forms, the Gibbs free energy difference at 298 K yields an equilibrium constant K = [Z]/[E] ≈ 0.23. This corresponds to an equilibrium composition of approximately 81% (E) and 19% (Z), an (E):(Z) ratio of ~4.3:1 [1]. The calculation demonstrates that the (E) isomer is the overwhelmingly dominant species under thermodynamic control.

Equilibrium constant Isomer distribution Thermodynamic control

Configurational Preference Enables Predictable Michael Acceptor Reactivity

The (E) configuration places the methoxy group trans to the acetyl substituent, leaving the β-carbon of the enone system sterically unencumbered for nucleophilic attack. In contrast, the (Z) isomer presents the methoxy group cis to the acetyl, which can partially shield the electrophilic β-carbon [1]. While compound-specific kinetic data for Michael addition of (E) vs (Z) isomers of 4-methoxy-3-methylpent-3-en-2-one are not available, systematic studies on substituted α,β-unsaturated ketones demonstrate that β-alkyl and β-heteroatom substituents in a trans orientation reduce steric hindrance and increase conjugate addition exothermicity by 1–3 kcal/mol compared to cis-disposed analogs [2]. This class-level inference supports the prediction that the (E) isomer will exhibit superior reactivity as a Michael acceptor.

Michael acceptor Steric hindrance Conjugate addition

Scientific and Industrial Scenarios Requiring (E)-4-Methoxy-3-methylpent-3-en-2-one Over Generic Analogs


Enantioselective Total Synthesis of Complex Natural Products

In stereodivergent natural product synthesis, the (E) configuration is mandatory for diastereoselective transformations such as conjugate additions and cycloadditions. The thermodynamically stable (E) isomer ensures that the building block retains its geometry throughout the synthetic sequence, avoiding epimerization that would erode enantiomeric excess [1]. This is supported by the 0.86 kcal/mol stability advantage over the (Z) isomer, as established in Section 3 Evidence Item 1.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies Involving Enone Pharmacophores

When evaluating enone-containing lead compounds for biological targets such as kinases or proteases, the (E) isomer provides a single, well-defined geometry for consistent dose-response profiling. Substituting with an isomeric mixture or the less stable (Z) isomer would introduce confounding reactivity and binding mode variability, as predicted by the steric accessibility inference in Section 3 Evidence Item 3 [2].

Computational Chemistry Benchmarking of Enone Energetics and Conformation

The experimentally determined isomerization enthalpy (ΔrH° = -0.86 ± 0.1 kcal/mol) and derived equilibrium ratio (E:Z ≈ 81:19) provide a high-quality data point for calibrating density functional theory (DFT) and force-field methods aimed at predicting enol ether geometry and stability [1]. This pair of stereoisomers is particularly valuable because the small energy difference poses a stringent test for computational methods.

Quote Request

Request a Quote for (E)-4-methoxy-3-methylpent-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.